molecular formula C15H21NO2 B7492869 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone

3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone

Cat. No. B7492869
M. Wt: 247.33 g/mol
InChI Key: XZWCZLAVDUNGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been studied for its potential as a ligand in metal-catalyzed reactions and as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone is not fully understood. However, it has been suggested that it may act as a cholinesterase inhibitor, which could potentially lead to an increase in acetylcholine levels in the brain. This could be beneficial for the treatment of neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone has a low toxicity profile and does not have any significant effects on the physiological functions of cells and tissues. However, it has been shown to have potential therapeutic effects on the brain by increasing acetylcholine levels.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone in lab experiments include its high purity, low toxicity profile, and potential therapeutic effects on the brain. However, its limitations include the lack of knowledge regarding its mechanism of action and its potential side effects on the body.

Future Directions

There are several future directions for the research of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders. Another direction is to study its potential as a ligand in metal-catalyzed reactions and as a fluorescent probe for the detection of metal ions. Additionally, more research is needed to fully understand its mechanism of action and potential side effects on the body.

Synthesis Methods

The synthesis of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone involves the reaction of 2-methylfuran-3-carboxylic acid with 1,2,3,4-tetrahydroquinoline in the presence of a catalyst. This method has been optimized to produce high yields of the compound with high purity.

properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-8-10-18-14(11)15(17)16-9-4-6-12-5-2-3-7-13(12)16/h8,10,12-13H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWCZLAVDUNGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N2CCCC3C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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